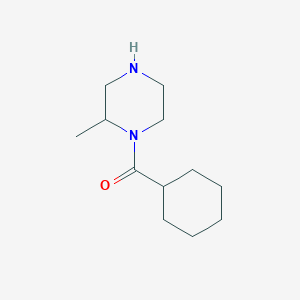

1-Cyclohexanecarbonyl-2-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

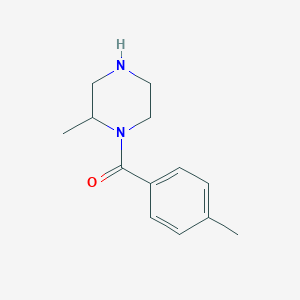

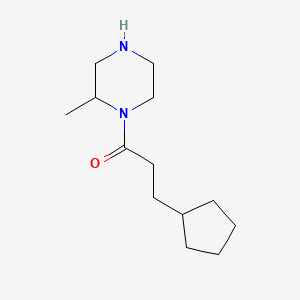

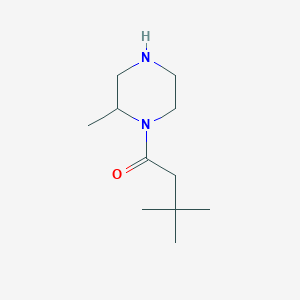

1-Cyclohexanecarbonyl-2-methylpiperazine is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 . It is used in various chemical reactions and can be purchased from several suppliers .

Synthesis Analysis

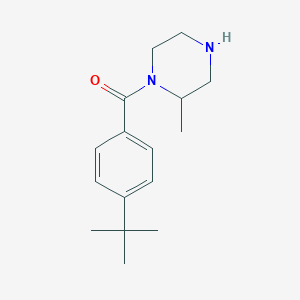

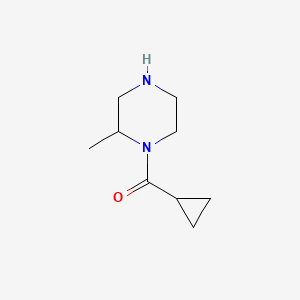

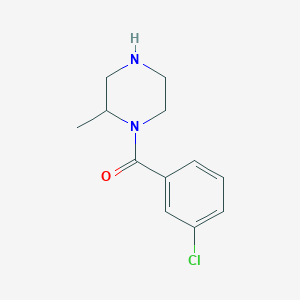

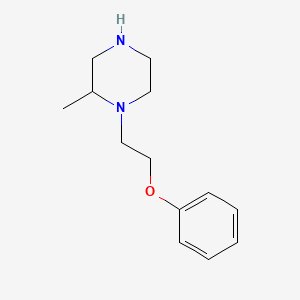

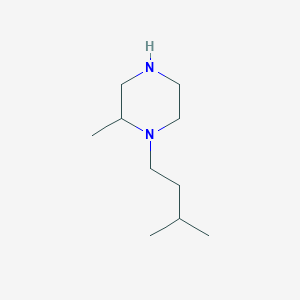

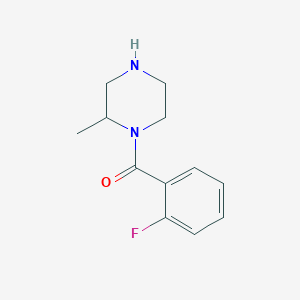

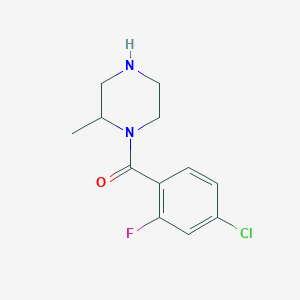

The synthesis of piperazine derivatives, such as 1-Cyclohexanecarbonyl-2-methylpiperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Cyclohexanecarbonyl-2-methylpiperazine consists of a cyclohexane ring attached to a carbonyl group, which is further attached to a 2-methylpiperazine ring . The exact 3D structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Piperazines, including 1-Cyclohexanecarbonyl-2-methylpiperazine, play a crucial role in drug development. They are prevalent in various pharmacological agents, exhibiting properties such as anxiolysis, antiviral activity, cardioprotection, anticancer effects, and antidepressant properties . The unique structural features of piperazines, particularly the 1,4-relationship of the two nitrogen atoms in the six-membered ring, enhance their pharmacokinetic profiles. These nitrogen atoms serve as hydrogen bond donors/acceptors, influencing receptor interactions, water solubility, and bioavailability .

C–H Functionalization

Traditionally, introducing diverse substituents at the carbon atoms of piperazines has been challenging due to limited starting materials. However, recent breakthroughs in C–H functionalization have revolutionized piperazine synthesis. Researchers have developed efficient methods to functionalize the carbon atoms of the piperazine ring, expanding its structural diversity. These advances enable the creation of novel derivatives with potential therapeutic applications .

Photoredox Chemistry

Photocatalytic decarboxylative alkylations, mediated by blue light–emitting diodes, offer a promising avenue for piperazine functionalization. By combining triphenylphosphine and sodium iodide, researchers achieve alkylation of silyl enol ethers via decarboxylative coupling with redox-active esters, all without the need for transition metals .

Corrosion Inhibition

Beyond pharmaceuticals, 1-Cyclohexanecarbonyl-2-methylpiperazine finds utility as a corrosion inhibitor in industrial settings. Its unique reactivity and structure contribute to its effectiveness in protecting metal surfaces from degradation .

Eigenschaften

IUPAC Name |

cyclohexyl-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVMLBFACPHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexanecarbonyl-2-methylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)

![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)